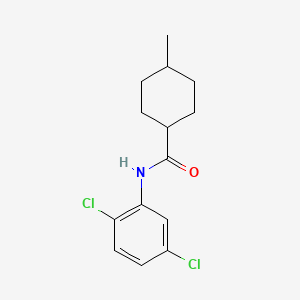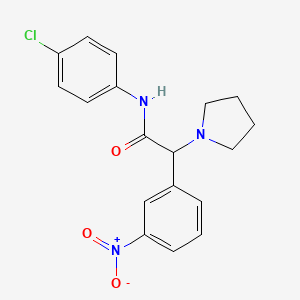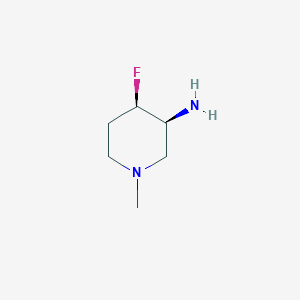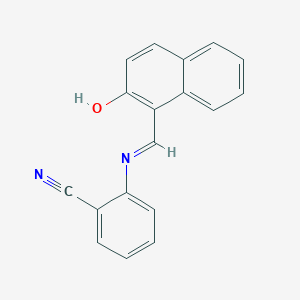
2-(4-chlorophenyl)-2-oxoethyl N'-cyano-N-methylcarbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxoethyl group, and a cyano-methylcarbamimidothioate moiety. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with methyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-ethylcarbamimidothioate
- 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-propylcarbamimidothioate
- 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-butylcarbamimidothioate
Uniqueness
2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate stands out due to its specific structural features, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C11H10ClN3OS |
|---|---|
Poids moléculaire |
267.74 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)-2-oxoethyl] N-cyano-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C11H10ClN3OS/c1-14-11(15-7-13)17-6-10(16)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,14,15) |
Clé InChI |
JPTNBGLCBRMUHA-UHFFFAOYSA-N |
SMILES canonique |
CN=C(NC#N)SCC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-hydroxybenzylidene)amino]-N-phenylbenzamide](/img/structure/B12451453.png)
![4-bromo-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12451459.png)
![5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B12451461.png)

![5-Chloro-6-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12451472.png)
![N-(2,6-dimethylphenyl)-1-[(furan-2-ylmethyl){[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino]cyclohexanecarboxamide](/img/structure/B12451480.png)
![[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12451484.png)

![Ethyl 2-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12451503.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B12451527.png)

![4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12451537.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide](/img/structure/B12451545.png)
